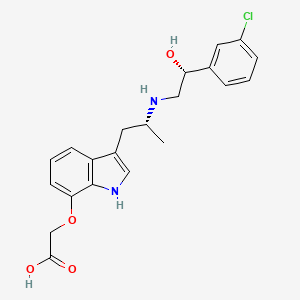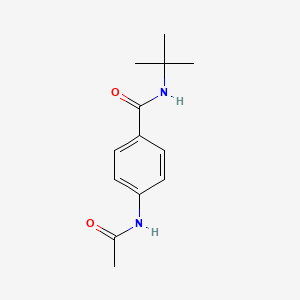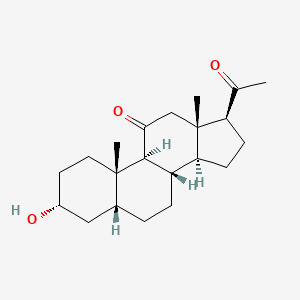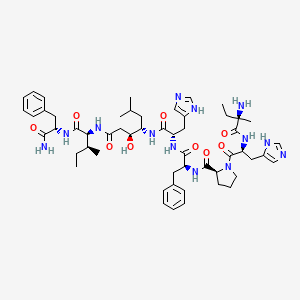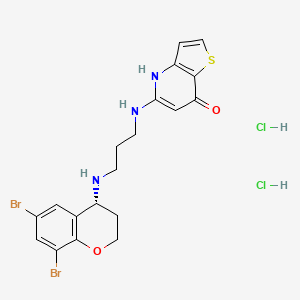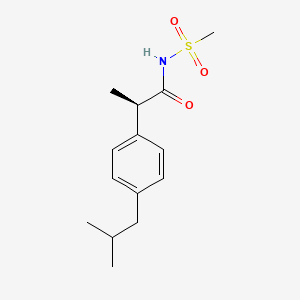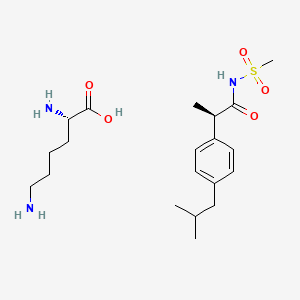
1,2-Dibenzoyl-1-tert-butylhydrazine
Vue d'ensemble
Description
1,2-Dibenzoyl-1-tert-butylhydrazine, also known as N’-Benzoyl-N’-tert-butylbenzohydrazide, is a compound with the molecular formula C18H20N2O2 . It has an average mass of 296.364 Da and a monoisotopic mass of 296.152466 Da . It is mainly used as an ecdysone agonist that induces premature molting in all stages of larval development of certain insects .
Chemical Reactions Analysis
This compound is an ecdysone agonist, which means it can bind to ecdysone receptors and mimic the action of ecdysone, a hormone that triggers molting in insects . This compound is effective against many pests such as lepidoptera, diptera, and coleoptera .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . Its ACD/LogP is 2.33, and its ACD/LogD (pH 5.5) and ACD/LogD (pH 7.4) are both 2.53 . The polar surface area is 49 Å2, and the molar volume is 262.5±3.0 cm3 .Applications De Recherche Scientifique
Agriculture: Régulation de la croissance des insectes
“1,2-Dibenzoyl-1-tert-butylhydrazine” est utilisé comme agoniste de l'ecdysone en agriculture. Il induit une mue prématurée aux stades larvaires de ravageurs tels que la chenille du tabac, Manduca sexta, perturbant ainsi leur cycle de vie et empêchant les dommages aux cultures . Ce composé est particulièrement efficace contre une variété de ravageurs destructeurs, y compris les espèces de lépidoptères, qui sont connues pour causer des pertes importantes dans les cultures telles que les légumes et le riz .
Sciences de l'environnement: Études d'écotoxicité
En sciences de l'environnement, l'écotoxicité de ce composé a été étudiée, en particulier ses effets sur les espèces non ciblées comme Daphnia magna. La recherche aide à comprendre les risques écologiques liés à son utilisation en agriculture, en garantissant que son application n'affecte pas négativement les écosystèmes aquatiques .
Science des matériaux: Analyse de la structure cristalline
La structure cristalline de “this compound” a été déterminée, révélant un système monoclinique avec une conformation gauche de la liaison N-N. Ces informations structurelles sont cruciales pour les spécialistes des matériaux qui explorent l'utilisation potentielle du composé dans le développement de nouveaux matériaux aux propriétés spécifiques .
Chimie analytique: Modélisation moléculaire
Les chimistes analytiques utilisent la modélisation moléculaire pour comprendre la relation structure-activité de “this compound”. Ceci est particulièrement utile en conception de médicaments, où les interactions du composé avec les cibles biologiques peuvent être prédites et optimisées .
Biochimie: Mimétisme des hormones des insectes
Biochimiquement, “this compound” agit comme un mimétique des hormones des insectes, en particulier de l'ecdysone. Il a été démontré qu'il a un effet puissant sur le développement des larves, telles que celles de la tordeuse des bourgeons de l'épinette, conduisant à une apolyse précoce et à la mortalité. Cette application est importante pour contrôler les populations de ravageurs qui menacent les ressources forestières .
Pharmacologie: Développement d'insecticides
En pharmacologie, le rôle du composé en tant qu'agoniste de l'ecdysone est exploité pour développer des insecticides. Sa capacité à interférer avec les processus de développement normaux des insectes en fait un outil précieux pour gérer les problèmes liés aux ravageurs dans divers contextes .
Usages industriels: Contrôle des ravageurs
Industriellement, “this compound” est utilisé pour le contrôle des ravageurs en agriculture. Il est appliqué pour gérer les ravageurs dans les légumes et le riz, ciblant les espèces qui sont particulièrement nocives pour ces cultures .
Mécanisme D'action
Target of Action
The primary target of 1,2-Dibenzoyl-1-tert-butylhydrazine is the ecdysone receptor in insects . Ecdysone is a hormone that controls molting in insects. The compound acts as a nonsteroidal ecdysone agonist , meaning it can bind to the ecdysone receptor and mimic the hormone’s action.
Mode of Action
This compound interacts with its targets by binding to the ecdysone receptor, thereby mimicking the action of the ecdysone hormone . This interaction triggers a series of changes in the insect, including early apolysis (separation of the old exoskeleton) and subsequent mortality at certain concentrations .
Biochemical Pathways
The compound affects the ecdysone signaling pathway, which is crucial for insect development and metamorphosis . By acting as an ecdysone agonist, it disrupts normal hormonal regulation, leading to premature molting and eventually death .
Result of Action
The primary molecular effect of this compound’s action is the premature molting in insects, leading to their death . On a cellular level, it disrupts normal cell processes by interfering with the ecdysone signaling pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is used mainly in rice fields , suggesting that its effectiveness may be optimized in such environments.
Safety and Hazards
1,2-Dibenzoyl-1-tert-butylhydrazine is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may cause respiratory irritation (Category 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
N'-benzoyl-N'-tert-butylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-18(2,3)20(17(22)15-12-8-5-9-13-15)19-16(21)14-10-6-4-7-11-14/h4-13H,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISLLQUWIJASOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073800 | |
| Record name | 1,2-Dibenzoyl-1-tert-butylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112225-87-3 | |
| Record name | 1,2-Dibenzoyl-1-(tert-butyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112225-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibenzoyl-tert-butylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112225873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dibenzoyl-1-tert-butylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-benzoyl-N'-tert-butylbenzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIBENZOYL-1-TERT-BUTYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA6UVC88VD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


